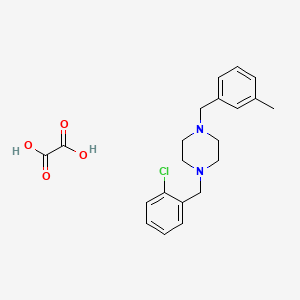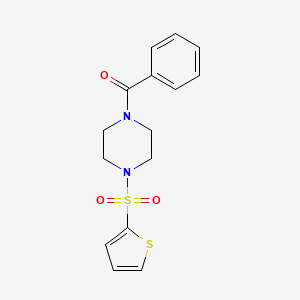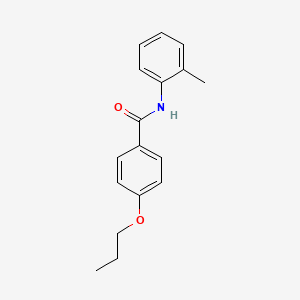
3,5-dinitro-N,N'-di-2-pyridinyl-2,6-pyridinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dinitro-N,N'-di-2-pyridinyl-2,6-pyridinediamine, commonly known as DPPD, is an organic compound that belongs to the family of pyridine derivatives. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. DPPD has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
DPPD acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It can also chelate metal ions and prevent their involvement in oxidative reactions. DPPD has been shown to have a higher antioxidant activity than other commonly used antioxidants such as BHA and BHT.
Biochemical and Physiological Effects
DPPD has been shown to have a protective effect against oxidative stress in various biological systems, including liver, kidney, and brain. It has also been shown to have anti-inflammatory and anti-cancer properties. DPPD has been used in the food industry as a preservative to prevent lipid oxidation and rancidity.
Vorteile Und Einschränkungen Für Laborexperimente
DPPD has several advantages as a research tool, including its high antioxidant activity, stability, and low toxicity. However, its insolubility in water can limit its use in aqueous systems. DPPD can also interfere with some analytical methods, such as HPLC, due to its UV absorption properties.
Zukünftige Richtungen
There are several potential future directions for research on DPPD. One area of interest is its potential as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a UV stabilizer in the development of new materials and products. Further research is also needed to explore the mechanisms of action and potential side effects of DPPD in different biological systems.
Synthesemethoden
DPPD can be synthesized through a multi-step process starting from 2,6-diaminopyridine. The first step involves the nitration of 2,6-diaminopyridine with nitric acid to produce 2,6-dinitro-4-pyridineamine. The second step involves the reaction of 2,6-dinitro-4-pyridineamine with 2-pyridinecarboxaldehyde to produce DPPD.
Wissenschaftliche Forschungsanwendungen
DPPD has been extensively used in scientific research as an antioxidant, radical scavenger, and UV stabilizer. It has been shown to have protective effects against oxidative stress and free radical damage in various biological systems. DPPD has also been used as a stabilizer in polymers and plastics to prevent degradation caused by UV radiation.
Eigenschaften
IUPAC Name |
3,5-dinitro-2-N,6-N-dipyridin-2-ylpyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O4/c23-21(24)10-9-11(22(25)26)15(19-13-6-2-4-8-17-13)20-14(10)18-12-5-1-3-7-16-12/h1-9H,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAENEARBFRCEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=C(C=C(C(=N2)NC3=CC=CC=N3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-methoxy-4-nitrophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5004687.png)
![(2-aminoethyl){3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amine](/img/structure/B5004708.png)
![2-(4-iodophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5004719.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5004738.png)
![3-(4-bromophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5004739.png)
![ethyl 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5004754.png)
![5-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5004761.png)
![2-(4-bromophenyl)-2-oxoethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5004766.png)


![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5004773.png)
![N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B5004782.png)